1-(2,2-Difluorocyclopropyl)ethan-1-amine
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Overview
Description
1-(2,2-Difluorocyclopropyl)ethan-1-amine is an organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method includes the reaction of 2,2-difluorostyrenes with difluorocarbene in the presence of potassium fluoride and 18-crown-6, which enhances the yield . The reaction is carried out under high temperatures, typically around 180-190°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of difluorocyclopropyl ketones or aldehydes.
Reduction: Formation of difluorocyclopropyl alcohols or amines.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)ethan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The cyclopropyl ring can introduce strain into the molecular structure, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)ethan-1-one: This compound shares the difluorocyclopropyl moiety but differs in the functional group attached to the cyclopropyl ring.
2-(2,2-Difluorocyclopropyl)ethan-1-amine: Similar in structure but with different substitution patterns.
Uniqueness: 1-(2,2-Difluorocyclopropyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the ethanamine group makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXLJTYTVJBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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